Product packaging for (1R,4R)-N-Formyl-N-desmethyl Sertraline(Cat. No.:CAS No. 674768-11-7)

(1R,4R)-N-Formyl-N-desmethyl Sertraline

Cat. No.: B139784
CAS No.: 674768-11-7
M. Wt: 320.2 g/mol
InChI Key: QTQHFJQQMCUQEY-SJKOYZFVSA-N
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Description

Sertraline (B1200038) as a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI): Structural Basis and General Therapeutic Context

Sertraline is a widely prescribed antidepressant medication belonging to the selective serotonin reuptake inhibitor (SSRI) class. wikipedia.orgwjpsonline.com Chemically, it is the (1S,4S) stereoisomer of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. wjpsonline.comnih.gov The therapeutic efficacy of sertraline is intrinsically linked to this specific spatial arrangement, as other stereoisomers are considered impurities. researchgate.net The core structure features a tetralin ring system substituted with a methylamino group and a 3,4-dichlorophenyl group. nih.gov

The primary mechanism of action for sertraline involves the potent and selective inhibition of the serotonin transporter (SERT) located on the presynaptic neuronal membrane. wikipedia.orgdrugbank.com By blocking this transporter, sertraline prevents the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of the neurotransmitter and enhanced serotonergic activity within the central nervous system. wikipedia.orgdrugbank.com Unlike older classes of antidepressants, sertraline exhibits minimal affinity for other neurotransmitter receptors, such as dopaminergic, adrenergic, cholinergic, or GABAergic receptors, which contributes to its distinct pharmacological profile. drugbank.com This selectivity is a hallmark of the SSRI class. drugbank.com Sertraline is utilized in the treatment of several psychiatric conditions, including major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and social anxiety disorder. wikipedia.orghilarispublisher.com

Properties of Sertraline
PropertyValue
Chemical Name(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine wjpsonline.com
Molecular FormulaC17H17Cl2N nih.gov
Molecular Weight306.23 g/mol drugbank.com
Drug ClassSelective Serotonin Reuptake Inhibitor (SSRI) wikipedia.org
Primary MechanismInhibition of Serotonin Transporter (SERT) wikipedia.orgdrugbank.com

Overview of Sertraline Metabolic Pathways: Focus on N-Demethylation and Formation of N-desmethylsertraline

Sertraline undergoes extensive first-pass metabolism, primarily in the liver. wikipedia.orgdrugbank.com The principal metabolic transformation is N-demethylation, which results in the formation of its main metabolite, N-desmethylsertraline (also known as norsertraline). wikipedia.orgdrugbank.comresearchgate.net This reaction is catalyzed by a consortium of cytochrome P450 (CYP) isoenzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govresearchgate.net In vitro studies suggest that no single enzyme is responsible for more than 40% of this metabolic step, indicating a redundant and robust pathway for its clearance. nih.gov

Properties of N-desmethylsertraline
PropertyValue
Chemical Name4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine ontosight.ai
Molecular FormulaC16H15Cl2N wikipedia.org
Molecular Weight292.20 g/mol wikipedia.org
Metabolic RelationshipMajor active metabolite of Sertraline wikipedia.orgontosight.ai
Pharmacological ActivitySignificantly weaker serotonin reuptake inhibitor than Sertraline wikipedia.orgwikipedia.orgnih.gov

Identification and Academic Significance of (1R,4R)-N-Formyl-N-desmethyl Sertraline as a Related Compound and Potential Impurity

This compound is a compound chemically related to sertraline and its metabolic pathway. coompo.comimpurity.com Its systematic name is N-[(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]formamide. coompo.com The structure of this molecule is distinct from the active drug in three key aspects:

Stereochemistry : It possesses the (1R,4R) configuration, which is a stereoisomer of the therapeutically active (1S,4S) sertraline. The (1R,4R) isomer is regarded as a process-related impurity in the synthesis of sertraline. researchgate.net

N-desmethyl : The methyl group present on the nitrogen atom of sertraline has been removed, a feature it shares with the primary metabolite, N-desmethylsertraline.

N-Formyl : A formyl group (-CHO) is attached to the nitrogen atom. Formylation is a chemical reaction that adds this functional group to a compound. wikipedia.org

This compound is recognized in pharmaceutical science primarily as a reference standard. coompo.com It serves as an intermediate in the laboratory preparation of sertraline metabolites and is crucial for the development of analytical methods aimed at detecting and quantifying impurities in the sertraline active pharmaceutical ingredient (API). coompo.com Its academic significance lies in its role as a well-characterized impurity, which aids in ensuring the purity and quality of the final drug product. The presence of a formyl group also raises academic interest in formylation as a potential, albeit likely minor, metabolic or degradation pathway for sertraline and its analogues.

Properties of this compound
PropertyValue
Chemical NameN-[(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]formamide coompo.com
CAS Number674768-11-7 coompo.comimpurity.com
Molecular FormulaC17H15Cl2NO coompo.comimpurity.com
Molecular Weight320.21 g/mol coompo.com
ClassificationSertraline related compound; potential impurity; analytical standard coompo.com

Importance of Characterizing Related Compounds in Drug Metabolism and Pharmaceutical Science

The identification and characterization of related compounds, such as metabolites and synthesis impurities, are of paramount importance in pharmaceutical science and drug development. Regulatory agencies worldwide, guided by pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over impurities in drug substances. wjpsonline.comhilarispublisher.com Any impurity present above a specified threshold (often as low as 0.05% to 0.15%) must be identified, quantified, and qualified. wjpsonline.comhilarispublisher.comresearchgate.net

This rigorous scrutiny is essential for several reasons. Firstly, impurities may possess their own pharmacological or toxicological properties that could compromise the safety and efficacy of the drug product. Secondly, understanding the impurity profile provides critical insights into the chemical synthesis and degradation pathways of the active pharmaceutical ingredient (API). wjpsonline.com This knowledge allows for the optimization of manufacturing processes to minimize the formation of unwanted byproducts, ensuring the consistency and quality of the final product. Finally, the synthesis and characterization of these related compounds provide the necessary certified reference standards for the validation of analytical methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are used for routine quality control of commercial batches. wjpsonline.comhilarispublisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15Cl2NO B139784 (1R,4R)-N-Formyl-N-desmethyl Sertraline CAS No. 674768-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)/t12-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQHFJQQMCUQEY-SJKOYZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470084
Record name (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674768-11-7
Record name (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Foundations and Isomeric Considerations for 1r,4r N Formyl N Desmethyl Sertraline

Chirality in Sertraline (B1200038) and its Key Metabolites: Overview of Diastereomers and Enantiomers

Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), possesses a complex stereochemical profile due to the presence of two chiral centers in its tetralin ring structure. mdpi.comnih.gov This inherent chirality gives rise to four distinct stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). mdpi.comnih.gov These stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. researchgate.net The relationship between these isomers is further defined by diastereomerism; stereoisomers that are not mirror images of each other are known as diastereomers.

The four stereoisomers of sertraline are categorized into two geometric forms: cis and trans. mdpi.com

Cis Isomers : The (1S,4S) and (1R,4R) enantiomers constitute the cis pair. In this configuration, the methylamino group at position 1 and the 3,4-dichlorophenyl group at position 4 are on the same side of the molecule's plane. mdpi.comnih.gov

Trans Isomers : The (1S,4R) and (1R,4S) enantiomers form the trans pair, where the key substituent groups are on opposite sides of the plane. mdpi.comnih.gov

The therapeutic formulation of sertraline exclusively uses the (+)-cis-(1S,4S) enantiomer, which is the most potent and selective inhibitor of serotonin reuptake. mdpi.comnih.govnih.gov The other three stereoisomers, including the (-)-cis-(1R,4R) enantiomer, are considered impurities in the manufacturing process. nih.gov

The primary metabolic pathway for sertraline in the body is N-demethylation, which results in the formation of N-desmethylsertraline. mdpi.comdrugbank.comnih.gov This metabolite is also chiral and retains the stereochemical configuration of the parent compound. N-desmethylsertraline is significantly less potent as a serotonin reuptake inhibitor compared to sertraline. drugbank.comnih.gov Further metabolism can occur through oxidative deamination to form a ketone, followed by conjugation for excretion. nih.govdrugbank.com (1R,4R)-N-Formyl-N-desmethyl Sertraline is a related compound, identified as a formamide (B127407) derivative of (1R,4R)-N-desmethyl Sertraline and is used as an intermediate in the preparation of sertraline metabolites for research and analytical purposes. coompo.com

CompoundStereoisomersConfigurationTherapeutic Activity/Role
Sertraline(1S,4S)-SertralineCisActive therapeutic enantiomer. mdpi.comnih.gov
Sertraline(1R,4R)-SertralineCisEnantiomeric impurity, therapeutically inactive. nih.govncats.io
Sertraline(1S,4R)-SertralineTransDiastereomeric impurity. nih.gov
Sertraline(1R,4S)-SertralineTransDiastereomeric impurity. nih.gov
N-desmethyl Sertraline(1R,4R)-N-desmethyl SertralineCisMetabolite of (1R,4R)-Sertraline. caymanchem.com
N-Formyl-N-desmethyl SertralineThis compoundCisSynthetic intermediate for preparing sertraline metabolites. coompo.com

Specific Focus on the (1R,4R) Configuration: Control and Analysis of Stereoisomeric Purity

The synthesis of the active pharmaceutical ingredient (1S,4S)-sertraline inevitably produces the other three stereoisomers as impurities. nih.govnih.gov Among these, the cis-enantiomer, (1R,4R)-sertraline, is a critical impurity that must be carefully controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies like the European Pharmacopoeia mandate strict limits on the presence of these stereoisomeric impurities. nih.govphenomenex.com

Achieving high stereoisomeric purity requires both stereoselective synthesis and robust analytical methods for quality control.

Stereoselective Synthesis : Chemical synthesis routes are designed to maximize the yield of the desired (1S,4S) isomer while minimizing the formation of the (1R,4R), (1S,4R), and (1R,4S) isomers. This can involve using chiral catalysts, stereoselective reduction of imine intermediates, and other advanced organic chemistry techniques. google.comresearchgate.net

Analytical Control : The separation and quantification of all four sertraline stereoisomers is a significant analytical challenge. sigmaaldrich.comresearchgate.net Several advanced analytical techniques have been developed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most common method, utilizing chiral stationary phases (CSPs) to differentiate between the enantiomers. Polysaccharide-based columns (e.g., Chiralpak AD-H) and cyclodextrin-based columns (e.g., CYCLOBOND I 2000 DM) have proven effective. nih.govphenomenex.com

Electrokinetic Chromatography : Techniques such as cyclodextrin-modified micellar electrokinetic chromatography (MEKC) offer high-resolution separation of all four stereoisomers. nih.govresearchgate.net These methods can achieve a limit of quantitation at or below 0.1% for each impurity, meeting stringent regulatory requirements. nih.gov

Countercurrent Chromatography : This technique has also been successfully applied to the stereoselective separation of sertraline isomers from reaction mixtures using hydroxypropyl-β-cyclodextrin as a selector. nih.govresearchgate.net

This compound, as a derivative of the (1R,4R) configuration, is synthesized and used as a reference material or intermediate in the development of these analytical methods and in metabolic studies. coompo.comimpurity.com Its well-defined structure helps in the identification and quantification of related metabolites.

Analytical TechniqueChiral Selector/Stationary PhaseApplicationKey Findings
Chiral HPLCPolysaccharide-based (e.g., Chiralpak AD-H)Enantiomeric purity testing of Sertraline API. nih.govphenomenex.comOfficial method in European Pharmacopoeia for separating Sertraline from its enantiomer (Impurity G). nih.govphenomenex.com
Chiral HPLCHeptakis (dimethyl-β-cyclodextrin) (CYCLOBOND I 2000 DM)Simultaneous determination of content, enantiomeric purity, and related substances. nih.govAllows for a single-run analysis of chiral and non-chiral impurities. nih.gov
Electrokinetic Chromatography (MEKC)Highly sulfated cyclodextrins (alpha- and gamma-)High-resolution separation of all four stereoisomers. researchgate.netnih.govProvides a limit of quantitation ≤ 0.1% with a resolution of not less than 4.0 for impurities. nih.gov
Countercurrent ChromatographyHydroxypropyl-β-cyclodextrinPreparative and analytical separation from reaction mixtures. nih.govresearchgate.netEffective for separating both cis/trans diastereomers and cis enantiomers. nih.gov

Implications of Stereochemistry for Metabolic Transformations and Molecular Interactions of Sertraline Metabolites

The stereochemistry of a drug molecule profoundly influences its pharmacokinetic and pharmacodynamic properties, including its metabolism and interaction with biological targets. In the case of sertraline, the metabolic processes are stereoselective. nih.gov The primary metabolic pathway, N-demethylation to N-desmethylsertraline, is catalyzed by a range of cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2C9, and CYP3A4. mdpi.comdrugbank.com

While the therapeutically active (1S,4S)-sertraline is the primary substrate for these enzymes in a clinical context, the other stereoisomers are also metabolized. A pharmacokinetic study in rats demonstrated that after administration of a racemic mixture of cis-sertraline, the plasma concentrations of the (1S,4S) enantiomer were higher than those of the (1R,4R) enantiomer, indicating stereoselective disposition. nih.gov

The stereochemical configuration of the metabolites, which is inherited from the parent isomer, dictates their biological activity. The different stereoisomers of the parent drug show varied potencies and selectivities for neurotransmitter transporters. For instance, while the (1S,4S) isomer is highly selective for the serotonin transporter, the trans-isomers, (+)-1R,4S and (-)-1S,4R, exhibit inhibitory effects on dopamine (B1211576) and norepinephrine (B1679862) transporters as well. mdpi.com The (1R,4R) enantiomer also inhibits serotonin reuptake, but is considered much less potent than its (1S,4S) counterpart. nih.govncats.io

This principle extends to the metabolites. N-desmethylsertraline derived from (1S,4S)-sertraline is a weak SSRI. The biological activity of metabolites derived from the other sertraline isomers, such as (1R,4R)-N-desmethyl Sertraline, is not extensively characterized in the literature but is expected to be minimal. The N-formyl derivative, this compound, is not described as a biological metabolite but rather as a synthetic chemical used as a tool in the preparation and analysis of sertraline metabolites. coompo.com Its molecular interactions would be primarily relevant in the context of analytical separation mechanisms, such as its interaction with chiral stationary phases, rather than pharmacological activity.

Synthetic Methodologies and Chemical Characterization of 1r,4r N Formyl N Desmethyl Sertraline

Stereoselective Synthesis of (1R,4R)-N-desmethyl Sertraline (B1200038) Precursors

The synthesis of the precursor, (1R,4R)-N-desmethyl Sertraline, requires precise control over stereochemistry, as sertraline and its analogues possess two chiral centers. nih.gov The manufacturing process typically begins with a racemic mixture and employs stereoselective techniques to isolate the desired isomer.

A common starting material is (±)-sertralone. google.com The synthesis proceeds through a reductive amination reaction to produce a mixture of cis and trans isomers of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine. google.com From this mixture, the desired (1R,4R) stereoisomer must be selectively isolated. This is often accomplished through stereoselective crystallization. This technique involves the use of an enantiomerically pure chiral organic acid to form diastereomeric salts with the amine. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com Once the desired diastereomeric salt is isolated, a basic treatment is used to liberate the free base of the pure (1R,4R)-N-desmethyl Sertraline enantiomer. google.com Alternative separation techniques, such as countercurrent chromatography using chiral selectors like hydroxypropyl-β-cyclodextrin, have also been developed to resolve the various stereoisomers of sertraline and its precursors. nih.govresearchgate.net

Targeted Derivatization Strategies for N-Formylation of N-desmethylsertraline for Research Standards

The introduction of a formyl group onto the secondary amine of (1R,4R)-N-desmethyl Sertraline is a key derivatization step to produce the target compound. Several established methods for the N-formylation of secondary amines are applicable for synthesizing this research standard. tandfonline.comscispace.com

One of the most direct methods involves the use of formic acid. scispace.com The reaction can be performed by heating a mixture of the amine with aqueous formic acid in a suitable solvent like toluene, using a Dean-Stark apparatus to remove the water formed during the reaction. scispace.com This method is advantageous due to its simplicity and the use of an inexpensive reagent.

Another common and efficient protocol is the use of acetic formic anhydride, which is a potent formylating agent. scispace.com However, this reagent is often prepared in situ and is sensitive to moisture. scispace.com Other strategies include using activated formic acid esters or reagents like N-formylcarbazole, which can offer high selectivity for N-formylation, particularly for less sterically hindered amines. jst.go.jp A facile method employing chloroform (B151607) and sodium ethoxide via a Reimer-Tiemann-type reaction has also been reported, offering a mild and rapid route to N-formylated amines. tandfonline.com The choice of method depends on factors such as scale, required purity, and reagent availability. For instance, the formation of N-formyl impurities has been noted when active pharmaceutical ingredients (APIs) containing secondary amines come into contact with formic acid, a common component in liquid chromatography mobile phases. usp.org

Advanced Spectroscopic Techniques for Structural Elucidation

Confirming the chemical structure of (1R,4R)-N-Formyl-N-desmethyl Sertraline requires a combination of advanced spectroscopic techniques. Each method provides unique information about the molecule's connectivity, functional groups, and mass.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight and fragmentation pattern. For the precursor N-desmethyl Sertraline, the protonated precursor to product ion transition is typically monitored at m/z 292.1 → 159.0. nih.gov Upon formylation, the molecular weight increases by 28 amu (the addition of a CO group minus H2). Therefore, the expected monoisotopic mass for N-Formyl-N-desmethyl Sertraline is approximately 320. The full-scan mass spectrum would confirm this molecular ion, and MS/MS fragmentation would show characteristic losses, such as the loss of the formyl group, providing further structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

¹H NMR: The most telling signal in the proton NMR spectrum would be the appearance of a singlet or a pair of singlets (due to rotational isomers around the amide C-N bond) for the formyl proton (-CHO), typically appearing downfield between δ 8.0 and 8.5 ppm. The rest of the spectrum would show characteristic signals for the aromatic and aliphatic protons of the tetrahydronaphthalene ring system.

¹³C NMR: The carbon NMR spectrum would be characterized by the appearance of a resonance for the formyl carbonyl carbon, typically in the range of δ 160–165 ppm. The signals corresponding to the carbons of the main sertraline framework would also be present, with slight shifts compared to the N-desmethyl precursor due to the electronic effect of the new formyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The successful N-formylation would be confirmed by the appearance of a strong carbonyl (C=O) stretching absorption band for the amide functional group, typically found in the region of 1650–1680 cm⁻¹.

Table 1: Predicted Spectroscopic Data for this compound This is an interactive table based on the data in the text.

Technique Feature Predicted Observation
Mass Spectrometry Molecular Ion [M+H]⁺ ~320.05 m/z
Key Fragment Loss of formyl group (-28 amu)
¹H NMR Formyl Proton (-CHO) δ 8.0 - 8.5 ppm (singlet or pair of singlets)
Aromatic Protons δ 7.0 - 7.5 ppm (multiplets)
Aliphatic Protons δ 1.5 - 4.5 ppm (multiplets)
¹³C NMR Carbonyl Carbon (C=O) δ 160 - 165 ppm
Aromatic Carbons δ 120 - 150 ppm
Aliphatic Carbons δ 20 - 60 ppm

| IR Spectroscopy | Amide C=O Stretch | 1650 - 1680 cm⁻¹ (strong) |

Chromatographic Purity Profiling and Impurity Identification in Synthetic Batches

Ensuring the purity of a research standard is paramount for its intended use. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the primary methods for assessing the purity of synthetic batches of this compound and identifying any impurities. nih.govhilarispublisher.com

A reversed-phase HPLC method is typically developed for purity analysis. nih.gov Given the stereospecific nature of the compound, a chiral stationary phase may be necessary to confirm the enantiomeric and diastereomeric purity. researchgate.netbenthamdirect.com Methods using polysaccharide-based chiral columns or cyclodextrin (B1172386) additives in the mobile phase have proven effective for separating all four stereoisomers of sertraline. nih.govbenthamdirect.com

Impurity Profiling: The impurity profile of a synthetic batch can include several potential substances:

Unreacted Starting Material: Residual (1R,4R)-N-desmethyl Sertraline.

Diastereomeric Impurities: The (1S,4S), (1S,4R), and (1R,4S) isomers of N-Formyl-N-desmethyl Sertraline.

By-products of Synthesis: Impurities arising from side reactions during the formylation step.

Degradation Products: Compounds formed due to the instability of the target molecule under certain conditions.

Identification of these impurities is achieved by comparing their retention times with those of known reference standards. wjpsonline.com For unknown peaks, techniques like LC-MS are employed to obtain molecular weight information, which aids in their structural elucidation. hilarispublisher.com The European Pharmacopoeia outlines methods for assessing sertraline impurities, which can be adapted for its derivatives. nih.gov

Table 2: Example HPLC Method for Purity Analysis This is an interactive table based on the data in the text.

Parameter Condition
Column Chiral Stationary Phase (e.g., Amylose tris(3-chloro-5-methylphenylcarbamate))
Mobile Phase Acetonitrile (B52724)/Water/Diethylamine mixture nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 30 °C nih.gov
Detection UV at 220 nm researchgate.net

| Injection Volume | 10 µL |

Table 3: Potential Impurities in the Synthesis of this compound This is an interactive table based on the data in the text.

Impurity Name Type Method of Detection
(1R,4R)-N-desmethyl Sertraline Starting Material HPLC (retention time comparison)
(1S,4S)-N-Formyl-N-desmethyl Sertraline Diastereomer Chiral HPLC
(1S,4R)-N-Formyl-N-desmethyl Sertraline Diastereomer Chiral HPLC
(1R,4S)-N-Formyl-N-desmethyl Sertraline Diastereomer Chiral HPLC
Over-formylated products Synthesis By-product HPLC-MS

Advanced Analytical Techniques for Detection and Quantification of 1r,4r N Formyl N Desmethyl Sertraline

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of sertraline (B1200038) and its related compounds, including potential impurities like (1R,4R)-N-Formyl-N-desmethyl Sertraline. These methods offer high resolution and sensitivity for separating complex mixtures.

Development of a robust HPLC method often involves screening various reversed-phase stationary phases (such as C8, C18, and polar-embedded columns) to achieve optimal separation of sertraline from its impurities. nih.govresearchgate.net For instance, a Zorbax Bonus-RP column, which has a polar amide group embedded in a C14 alkyl chain, has been shown to be effective in retaining and resolving sertraline and its related substances without the need for ion-pair reagents. nih.gov Method optimization is typically achieved by adjusting parameters like column temperature, mobile phase pH, buffer concentration, and the proportion of organic modifier (e.g., methanol (B129727) or acetonitrile). nih.govresearchgate.net Isocratic conditions with a mobile phase like a phosphate (B84403) buffer and methanol mixture at an elevated temperature can significantly shorten the analysis time to under 10 minutes, with UV detection commonly set around 220 nm. nih.gov

UPLC systems, utilizing smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. oup.comjournal-imab-bg.org A UPLC method for sertraline might use a C18 column with a gradient mobile phase of acetonitrile (B52724) and formic acid in water, achieving sharp peaks and a short run time. oup.com Such methods are validated for linearity, with typical ranges for sertraline being 20-1000 ng/mL and a limit of quantification (LOQ) around 20 ng/mL. journal-imab-bg.orgjournal-imab-bg.org

Table 1: Representative HPLC/UPLC Method Parameters for Sertraline and Related Compounds
ParameterHPLC Method Example nih.govUPLC Method Example oup.comjournal-imab-bg.org
ColumnZorbax Bonus-RP (150 mm x 4.6 mm, 5 µm)Acquity UPLC BEH C18 or Zorbax Extend-C18
Mobile PhaseIsocratic: Phosphate buffer (pH 2.8; 10mM)-methanol (63:37, v/v)Gradient: Acetonitrile and 0.1% Formic Acid in Water
Flow Rate1.0 mL/min0.450 mL/min
DetectionUV at 220 nmUV at 220 nm or MS/MS
Temperature50 °C20 °C
Run Time< 10 min~ 2.5 - 5 min

For enhanced selectivity and sensitivity, particularly at low concentrations, HPLC and UPLC are frequently coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique is considered the gold standard for therapeutic drug monitoring and trace impurity analysis. phenomenex.com LC-MS/MS methods for sertraline and its primary metabolite, N-desmethylsertraline, have been extensively developed and can be adapted for this compound. researchgate.netnih.govnih.gov

The analysis is typically performed in the positive ion and multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring unique precursor-to-product ion transitions for each analyte. For example, the transitions for sertraline are often m/z 306.1 → 159.1 and for N-desmethylsertraline are m/z 292.1 → 159.1. researchgate.netnih.govnih.gov A similar approach would be used to identify a specific transition for this compound, whose accurate mass is 319.053. lgcstandards.com These methods can achieve very low limits of detection, often in the sub-ng/mL range, making them suitable for analyzing trace impurities. nih.govnih.gov

The development and validation of analytical methods for impurity profiling are guided by International Council for Harmonisation (ICH) guidelines to ensure reliability. nih.gov Validation includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. nih.govnih.gov For trace analysis, the limit of detection (LOD) and limit of quantification (LOQ) are critical. journal-imab-bg.org

In the context of sertraline, N-formyl derivatives are recognized as potential degradation impurities that can form due to the presence of trace levels of formic acid or formaldehyde (B43269) in excipients used in pharmaceutical formulations. usp.org Therefore, analytical methods must be capable of separating these formylated impurities from the main API and other related substances. usp.org A stability-indicating HPLC method, for instance, is developed to separate degradation products from the parent drug under various stress conditions (acidic, alkaline, oxidative). nih.gov This ensures that any increase in impurities like this compound over the shelf-life of the product can be accurately monitored.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of sertraline and its metabolites, including N-desmethylsertraline. psu.edunih.gov It is particularly useful for identifying and quantifying volatile and thermally stable compounds. While less common than LC-MS for routine pharmaceutical analysis of these compounds, GC-MS can be employed for confirmation and in forensic toxicology. nih.govmdpi.com

For GC-MS analysis, derivatization may sometimes be necessary to improve the volatility and thermal stability of the analytes. However, methods exist for the direct analysis of sertraline and desmethylsertraline (B1148675). psu.edu The separation is typically achieved on a capillary column, such as an HP-5MS, with helium as the carrier gas. mdpi.com The mass spectrometer provides definitive identification based on the mass spectra of the compounds. psu.edu GC-MS has been successfully used to identify impurities in sertraline hydrochloride, demonstrating its utility in impurity profiling. hilarispublisher.com

Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection for Related Metabolites

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography-based methods. nih.gov It is characterized by fast analysis times and minimal consumption of samples and reagents. nih.gov For the analysis of sertraline and related compounds, CE has been shown to be an effective technique. nih.gov

To achieve the high sensitivity required for trace analysis, CE can be coupled with laser-induced fluorescence (LIF) detection. nih.govedinst.comwikipedia.org LIF is a highly sensitive detection technique where a laser excites the analyte, which then emits fluorescent light that is captured by a detector. edinst.comwikipedia.org Since sertraline and its metabolites may not be naturally fluorescent, a derivatization step is often required. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary and secondary amines to yield a highly fluorescent product. nih.govresearchgate.net This approach allows for detection at very low concentrations, with detection limits in the nanomolar range or lower. nih.govnih.gov The combination of CE with LIF provides a powerful tool for the sensitive determination of sertraline-related compounds in various matrices. nih.gov

Optimized Sample Preparation Strategies: Solid-Phase Extraction (SPE) and Protein Precipitation

Effective sample preparation is crucial for accurate and reliable analysis, as it removes interfering matrix components and concentrates the analyte of interest. The two most common techniques for preparing biological samples for the analysis of sertraline and its derivatives are solid-phase extraction (SPE) and protein precipitation (PP). psychiatriapolska.plnih.gov

Protein precipitation is a simple and rapid method often used in high-throughput analysis. researchgate.netsigmaaldrich.com It involves adding an organic solvent, such as acetonitrile or methanol, to the plasma or serum sample to denature and precipitate proteins. nih.govsigmaaldrich.com After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system. nih.gov While fast, this method may result in less clean extracts and potential matrix effects. oup.comresearchgate.net

Solid-phase extraction (SPE) is a more selective and robust technique that provides cleaner extracts and higher analyte concentration. psychiatriapolska.plnih.gov Various sorbents can be used, including reversed-phase (e.g., C8, C18) and ion-exchange cartridges. nih.govrsc.org For sertraline and its metabolites, which are basic compounds, strong cation-exchange sorbents have shown excellent results, with high and reproducible recoveries (often >90%). nih.govrsc.org The SPE process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an appropriate solvent mixture. rsc.org

Table 2: Comparison of Sample Preparation Techniques for Sertraline Analysis
TechniquePrincipleAdvantagesDisadvantagesTypical Recovery nih.govrsc.orgresearchgate.net
Protein Precipitation (PP)Protein denaturation and removal by organic solvent.Fast, simple, inexpensive, high-throughput. sigmaaldrich.comLess clean extract, potential for ion suppression/matrix effects. researchgate.net~94% for sertraline, ~96% for N-desmethylsertraline. nih.govresearchgate.net
Solid-Phase Extraction (SPE)Analyte partitioning between a solid sorbent and liquid phase.High selectivity, cleaner extracts, analyte concentration, reduced matrix effects. nih.govMore time-consuming, higher cost, requires method development.>90% for sertraline and related compounds. rsc.org

In Vitro Investigations of 1r,4r N Formyl N Desmethyl Sertraline: Molecular Interactions and Pharmacological Activity Assessment

Receptor Binding Affinity Profiling: Serotonin (B10506) Transporter (SERT), Norepinephrine (B1679862) Transporter (NET), and Dopamine (B1211576) Transporter (DAT)

No specific data regarding the receptor binding affinity of (1R,4R)-N-Formyl-N-desmethyl Sertraline (B1200038) for the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) are available in the current scientific literature. The pharmacological activity of sertraline and its main metabolite, N-desmethylsertraline, is, however, well-documented.

Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI). wikipedia.org It exhibits a high affinity for SERT, thereby blocking the reuptake of serotonin and enhancing serotonergic neurotransmission. wikipedia.org Its activity at NET and DAT is significantly lower. N-desmethylsertraline, the principal active metabolite of sertraline, also acts as a monoamine reuptake inhibitor. wikipedia.org

There is no available information to compare the potency of (1R,4R)-N-Formyl-N-desmethyl Sertraline with sertraline and N-desmethylsertraline.

N-desmethylsertraline is considerably less potent as a serotonin reuptake inhibitor compared to its parent compound, sertraline. wikipedia.org However, N-desmethylsertraline displays a more balanced profile as a monoamine reuptake inhibitor, with a roughly 5.5-fold preference for inhibiting serotonin reuptake over catecholamine reuptake. wikipedia.org In contrast, sertraline is highly selective for SERT.

Table 1: Comparative Binding Affinities (Ki, nM) of Sertraline and N-desmethylsertraline for Monoamine Transporters

Compound SERT (Ki, nM) NET (Ki, nM) DAT (Ki, nM)
Sertraline 3 - -
N-desmethylsertraline 76 420 440

Data sourced from Wikipedia. wikipedia.org

Enzymatic Inhibition and Induction Studies with Cytochrome P450 Enzymes and Monoamine Oxidases

No studies on the enzymatic inhibition or induction potential of this compound on Cytochrome P450 (CYP450) enzymes or Monoamine Oxidases (MAO) have been reported.

The metabolism of sertraline is extensive and involves multiple CYP450 isoforms. The N-demethylation of sertraline to N-desmethylsertraline is catalyzed by several CYP enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govnih.gov Sertraline itself can act as a moderate inhibitor of CYP2D6 and CYP2B6 in vitro. wikipedia.org

In addition to metabolism by CYP450 enzymes, sertraline can undergo deamination, a reaction that can be catalyzed by both CYP3A4 and CYP2C19, as well as by purified human monoamine oxidases A and B. nih.gov

Investigations into Transporter Interactions: e.g., P-glycoprotein (ABCB1) as a Substrate or Inhibitor

There is no information available regarding the interaction of this compound with the P-glycoprotein (ABCB1) transporter.

Studies have shown that both sertraline and its metabolite, N-desmethylsertraline, have a high affinity for P-glycoprotein. nih.govnih.gov They are considered substrates of P-gp, which is an efflux transporter that plays a significant role at the blood-brain barrier, limiting the entry of various substances into the central nervous system. nih.govjst.go.jp Furthermore, in vitro studies have demonstrated that sertraline and N-desmethylsertraline can inhibit P-gp function, with a potency comparable to the classic P-gp inhibitor, quinidine. plos.org

Table 2: P-glycoprotein Affinity of Sertraline and N-desmethylsertraline

Compound Vmax/Km (min⁻¹ x 10⁻³)
Sertraline 1.6
N-desmethylsertraline 1.4
Verapamil (Control) 1.7

Data from Wang et al. (2008). nih.govjst.go.jp

In Vitro Metabolic Stability and Biotransformation Studies of the Formyl Derivative

No in vitro metabolic stability or biotransformation studies for this compound are available in the published literature. The metabolic pathways for this specific formylated derivative have not been characterized.

The primary metabolic pathway for sertraline is N-demethylation to form N-desmethylsertraline. researchgate.net This process is mediated by a variety of cytochrome P450 enzymes. nih.govnih.gov Sertraline can also undergo other metabolic transformations, including oxidative deamination. clinpgx.org

Computational Chemistry and in Silico Modeling of 1r,4r N Formyl N Desmethyl Sertraline

Molecular Docking Simulations with Serotonin (B10506) Transporter and Relevant Metabolic Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. als-journal.com This method is instrumental in understanding the potential biological activity and metabolic fate of a compound. For (1R,4R)-N-Formyl-N-desmethyl Sertraline (B1200038), docking simulations would focus on its interaction with the primary target of sertraline, the serotonin transporter (SERT), and the key enzymes responsible for its metabolism.

The primary metabolic pathway for sertraline involves N-demethylation to desmethylsertraline (B1148675), a reaction mediated by multiple cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2C9, and CYP3A4. researchgate.netnih.gov Molecular docking simulations can predict the binding affinity and orientation of (1R,4R)-N-Formyl-N-desmethyl Sertraline within the active sites of these enzymes. The presence of the N-formyl group, compared to the N-methyl group of sertraline or the secondary amine of desmethylsertraline, would likely alter the binding mode. This alteration could be due to steric hindrance or the formation of different hydrogen bonds, which would influence its rate and pathway of metabolism.

Similarly, docking with SERT is essential to determine if this derivative retains any pharmacological activity. Desmethylsertraline, for instance, is a significantly less potent serotonin reuptake inhibitor than sertraline. wikipedia.org Docking studies would calculate a binding energy (often expressed in kcal/mol), which indicates the stability of the ligand-protein complex. A lower binding energy suggests a more favorable interaction. By comparing the predicted binding energy of this compound with that of sertraline and desmethylsertraline, its potential to inhibit serotonin reuptake can be estimated.

Table 1: Hypothetical Molecular Docking Results This table presents illustrative data of what a molecular docking study might yield. The values are not based on published experimental results.

Target ProteinLigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Serotonin Transporter (SERT)(1S,4S)-Sertraline-10.5Asp98, Ile172, Tyr176
Serotonin Transporter (SERT)(1R,4R)-N-desmethyl Sertraline-8.2Asp98, Ile172
Serotonin Transporter (SERT)This compound-7.5Ile172, Gly442
CYP2B6(1S,4S)-Sertraline-9.8Phe206, Glu301
CYP2B6This compound-9.2Phe206, Ser209

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide deep insights into a molecule's geometry, stability, and reactivity by analyzing its electron density. researchgate.net For this compound, DFT would be used to compute several key parameters that describe its intrinsic chemical properties.

Key DFT-derived properties include:

Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites susceptible to metabolic attack or interaction with biological receptors.

Reactivity Descriptors: Conceptual DFT provides descriptors like electronegativity, hardness, and softness, which quantify the molecule's reactivity tendencies. nih.gov

These calculations would reveal how the addition of the formyl group to the desmethylsertraline scaffold affects its electronic properties and, consequently, its stability and susceptibility to metabolic reactions.

Table 2: Hypothetical DFT-Calculated Electronic Properties This table presents illustrative data of what a DFT study might yield. The values are not based on published experimental results.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
(1S,4S)-Sertraline-6.5-1.74.82.1
(1R,4R)-N-desmethyl Sertraline-6.3-1.54.81.9
This compound-6.8-1.65.23.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities and Toxicological Potential (as an impurity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. youtube.comnih.gov As this compound is considered an impurity of sertraline, assessing its toxicological potential is a primary concern. usp.org In silico toxicology models can predict various endpoints, such as mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization, without the need for animal testing. simulations-plus.com

A QSAR model for toxicity prediction would involve several steps:

Data Collection: A dataset of compounds with known toxicity values and structural similarity to the target molecule is assembled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties like logP, topological indices, and quantum chemical parameters from DFT) are calculated for each compound in the dataset.

Model Building: Statistical or machine learning algorithms are used to build a regression or classification model that correlates the descriptors with the observed toxicity. nih.gov

Prediction: The validated model is then used to predict the toxicity of this compound based on its calculated descriptors.

For an impurity, predicting potential mutagenicity (e.g., using a model for the Ames test) and general cytotoxicity is particularly important. These predictions help establish safe limits for the impurity in pharmaceutical formulations.

Table 3: Hypothetical QSAR-Based Toxicity Prediction This table presents illustrative data of what a QSAR study might yield. The predictions are not based on published experimental results.

CompoundLogP (Descriptor)Molecular Weight (Descriptor)Predicted Ames MutagenicityPredicted Hepatotoxicity Risk
(1S,4S)-Sertraline5.1306.23NegativeLow
(1R,4R)-N-desmethyl Sertraline4.8292.20NegativeLow
This compound4.5320.21NegativeLow

Prediction of Potential Metabolic Fates and Degradation Pathways

In silico tools can predict the likely metabolic transformations a compound will undergo in the body. These predictions are based on databases of known metabolic reactions and models of enzyme-substrate interactions. For this compound, several metabolic pathways can be hypothesized based on the known metabolism of sertraline and related structures. clinpgx.orgnih.gov

Potential metabolic pathways include:

N-Deformylation: The formyl group could be hydrolyzed by amidase enzymes to yield (1R,4R)-N-desmethyl Sertraline, the primary metabolite of sertraline. This would likely be a major metabolic route.

Oxidative Deamination: The amine group, if exposed after deformylation, could be deaminated by monoamine oxidases (MAOs) or certain CYPs to form a ketone, a known pathway for sertraline and desmethylsertraline. nih.gov

Hydroxylation: The aromatic rings or the aliphatic core of the molecule are susceptible to hydroxylation by CYP enzymes. The exact position of hydroxylation would be predicted by site-of-metabolism (SOM) software, which considers the reactivity and accessibility of different hydrogen atoms.

Conjugation: Following oxidative metabolism, the resulting metabolites could be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

These predictive models help to identify potential metabolites that may need to be synthesized and tested for their own pharmacological activity or toxicity. nih.gov

Table 4: Predicted Metabolic Reactions for this compound This table presents illustrative data of what a metabolic prediction study might yield.

Metabolic ReactionEnzyme Class (Probable)Resulting MetaboliteLikelihood
N-DeformylationAmidase / Hydrolase(1R,4R)-N-desmethyl SertralineHigh
Aromatic HydroxylationCytochrome P450Hydroxylated this compoundMedium
Oxidative Deamination (post-deformylation)MAO / Cytochrome P450Sertraline KetoneMedium
Glucuronidation (of hydroxylated metabolites)UGTGlucuronide ConjugateHigh (for Phase II)

Role of 1r,4r N Formyl N Desmethyl Sertraline in Pharmaceutical Quality Control and Research Reference Standards

Development of (1R,4R)-N-Formyl-N-desmethyl Sertraline (B1200038) as a Certified Reference Standard

A Certified Reference Standard (CRS) is a highly purified and well-characterized substance used as a benchmark in analytical testing. The development of (1R,4R)-N-Formyl-N-desmethyl Sertraline as a CRS is fundamental for its accurate identification and quantification in sertraline products. This process involves several key stages:

Synthesis and Purification: The compound is first synthesized as an intermediate in the preparation of Sertraline metabolites. coompo.com This synthesis is followed by rigorous purification steps to achieve a very high degree of purity, typically above 98%. coompo.com

Structural Characterization: Extensive analytical techniques are employed to confirm the chemical structure and identity of the compound. These methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This ensures that the synthesized material is indeed this compound.

Purity Determination: The purity of the reference standard is precisely determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC). hilarispublisher.comresearchgate.net This assigned purity value is crucial for its use in quantitative analysis.

Certification: A certifying body provides a certificate of analysis that documents the compound's identity, purity, and other relevant properties. This certification establishes its suitability as a reference standard for regulatory and quality control purposes.

The availability of this CRS, such as that from chemical suppliers, allows pharmaceutical laboratories to have a reliable source for their analytical needs. coompo.com

Compound Properties:

Property Value
Chemical Name N-[(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]formamide
CAS Number 674768-11-7 coompo.com
Molecular Formula C₁₇H₁₅Cl₂NO coompo.com
Molecular Weight 320.21 g/mol coompo.com
Physical Description Yellow Solid coompo.com

| Purity | ≥98% coompo.com |

Application in Impurity Profiling and Quality Control Method Development for Sertraline Formulations

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its formulation. The reference standard of this compound is indispensable for this activity.

During the commercial production of Sertraline Hydrochloride, various impurities can be detected, often at levels between 0.05% to 0.15%. hilarispublisher.comwjpsonline.com N-formyl sertraline has been identified as a common degradation impurity in many drug formulations. usp.org Its formation can be attributed to the presence of trace levels of formic acid or formaldehyde (B43269) in the excipients used in the tablet or capsule manufacturing. usp.org

The development of robust analytical methods, primarily HPLC, is essential for separating the main drug from its impurities. researchgate.netresearchgate.net The CRS of this compound is used to:

Develop Method Specificity: The standard is used to ensure the analytical method can distinguish between the sertraline API, this compound, and other related substances.

Peak Identification: In a chromatogram, the retention time of a peak from a test sample is compared to the retention time of the certified reference standard. A match confirms the identity of the impurity.

Quantitative Analysis: The CRS is used to prepare calibration curves to accurately quantify the amount of this compound present in a sample. edqm.eu This is critical for ensuring that the impurity level does not exceed the safety thresholds established by regulatory bodies like the ICH.

Common Analytical Techniques for Sertraline Impurity Analysis:

Analytical Technique Application
High-Performance Liquid Chromatography (HPLC) The most common method for separating and quantifying sertraline and its impurities in pharmaceutical forms. researchgate.netresearchgate.net
Gas Chromatography (GC) Used in pharmacopeial methods for analyzing organic impurities in sertraline hydrochloride. hilarispublisher.comwjpsonline.com

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful tool for detecting and identifying impurities, including N-formyl derivatives, by providing molecular weight information. researchgate.netusp.orgedqm.eu |

Consideration in Drug Stability Studies under Various Environmental and Manufacturing Conditions

Stability testing is a mandatory part of pharmaceutical development to determine the shelf-life of a drug product and recommend storage conditions. These studies expose the drug product to various environmental factors like heat, humidity, and light to accelerate its degradation.

The formation of N-formyl-sertraline is a known issue that can occur during manufacturing and increase over the product's shelf life. usp.org This makes this compound a critical compound to monitor during stability studies. It is considered a degradation product, and its presence indicates the instability of the drug under certain conditions.

The International Conference on Harmonisation (ICH) guidelines require the use of stability-indicating analytical methods. nih.gov The reference standard for this compound is used to validate that the analytical method can accurately detect and measure this specific degradant as it forms over time. By tracking its concentration, manufacturers can understand the degradation pathways of sertraline and establish a suitable shelf-life for the product, ensuring it remains safe and effective for patients.

Analytical Significance for Identification of Unknown Impurities in Sertraline Products

During routine quality control analysis or stability studies of sertraline products, analysts may observe "unknown" peaks in their chromatograms. hilarispublisher.comwjpsonline.com Identifying these unknown impurities is a significant analytical challenge and a regulatory requirement.

The reference standard for this compound plays a crucial role in this identification process. For instance, an unknown peak was observed to interfere with the analysis of N-Nitroso Sertraline. usp.org Full-scan mass spectrometry analysis showed that this unknown compound had a monoisotopic mass consistent with N-formyl Sertraline. usp.org

In such cases, the analytical significance of the reference standard becomes paramount. The process for identification involves:

Hypothesis Generation: Based on spectral data (like mass-to-charge ratio from LC-MS) and knowledge of potential degradation pathways, a hypothesis is formed about the identity of the unknown peak.

Comparative Analysis: The unknown peak's analytical characteristics are directly compared with those of the certified reference standard.

Confirmation: If the retention time in HPLC and the mass spectrum of the unknown peak match those of the this compound standard under the same analytical conditions, the identity of the unknown impurity is confirmed.

This confirmation is a critical step, transforming an unknown risk into a known, quantifiable substance that can be controlled within safe limits, thereby ensuring the quality and safety of the final sertraline product.

Q & A

Q. What analytical techniques are recommended for identifying and distinguishing (1R,4R)-N-Formyl-N-desmethyl Sertraline from its stereoisomers?

To ensure accurate identification, researchers should employ chiral high-performance liquid chromatography (HPLC) with a validated system suitability protocol. For example, a column such as Chiralpak® IG-3 or equivalent can resolve stereoisomers based on retention times. Critical parameters include:

  • Mobile phase composition (e.g., hexane:ethanol with 0.1% diethylamine).
  • Detection via UV absorbance at 254 nm.
  • System suitability criteria: Resolution ≥1.5 between sertraline and its 1R,4R cis-isomer, with relative standard deviation (RSD) ≤5% for retention times .

Q. What are the optimal storage and handling protocols for this compound to ensure stability?

The compound should be stored at <–15°C under an inert gas (e.g., nitrogen) to prevent degradation due to hygroscopicity or oxidation. Key precautions include:

  • Using airtight containers with desiccants.
  • Allowing the compound to equilibrate to room temperature before use to avoid condensation.
  • Avoiding prolonged exposure to light or moisture during handling .

Q. How can researchers synthesize this compound while minimizing racemization?

A stereoselective synthesis approach involves:

  • Catalytic asymmetric hydrogenation of a ketone intermediate using chiral catalysts (e.g., Ru-BINAP complexes).
  • Protecting the amine group during formylation to prevent undesired side reactions.
  • Monitoring enantiomeric purity at each step via polarimetry or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How do non-covalent interactions between this compound and cyclodextrins influence its separation efficiency?

Quantum chemistry studies reveal that 2-hydroxypropyl-β-cyclodextrin (HPbCD) forms inclusion complexes with sertraline stereoisomers via Coulombic interactions rather than hydrogen bonding. Key findings include:

  • Association energies (ΔE) of –21.5 kcal/mol for the (1R,4R) isomer with HPbCD in water.
  • Molecular dynamics simulations show higher binding affinity compared to chemical intuition-based predictions.
  • Methodology: Optimize geometries using PBE0/6-31G(d,p) and validate with solvent continuum models (e.g., SMD) .

Q. What methodologies are used to assess pharmacokinetic stereoselectivity of this compound in vivo?

In male Wistar rats, enantioselective pharmacokinetics are evaluated via:

  • Chiral LC-MS/MS to quantify plasma concentrations of cis-(1R,4R) and other stereoisomers.
  • Pharmacokinetic parameters:
    • AUC₀–∞ : Higher for (1S,4S)-sertraline (active enantiomer) vs. (1R,4R) (ratio ~1.04).
    • Cₘₐₓ : (+)-cis-(1S,4S) exhibits 15–20% higher maximum concentration than (–)-cis-(1R,4R).
  • Dosing: Oral administration of racemic mixtures followed by timed plasma sampling .

Q. How can researchers resolve contradictions between computational and experimental binding data for sertraline-cyclodextrin complexes?

Discrepancies arise from differences in solvent effects and force field accuracy. To reconcile:

  • Validate molecular dynamics (MD) simulations with experimental isothermal titration calorimetry (ITC) .
  • Refine computational models by incorporating explicit solvent molecules and entropy corrections.
  • Example: MD-predicted ΔG for (1R,4R)-HPbCD binding was –18.2 kcal/mol, whereas experimental ITC data showed –14.7 kcal/mol .

Q. What advanced chromatographic techniques improve chiral resolution of this compound in complex matrices?

Ultra-high-performance supercritical fluid chromatography (UHPSFC) paired with polysaccharide-based columns (e.g., Chiralcel® OD-H) enhances separation:

  • Mobile phase: CO₂ with 20–30% co-solvent (e.g., methanol + 0.1% trifluoroacetic acid).
  • Backpressure: 150 bar, flow rate 2.0 mL/min.
  • Achieves baseline resolution (Rs >2.0) for all four sertraline stereoisomers in <10 minutes .

Data Contradiction Analysis

Q. Case Study: Conflicting Binding Energies in Sertraline-Cyclodextrin Studies

  • Issue : Quantum mechanics (QM) calculations predicted stronger binding (ΔE = –25 kcal/mol) than MD simulations (ΔE = –18 kcal/mol) .
  • Resolution : QM methods (e.g., PBE0) overestimate gas-phase interactions, while MD neglects explicit solvent entropy. Hybrid QM/MM approaches or experimental validation (ITC) are recommended.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.